molecular formula C40H28Sn B14723124 Tetranaphthalen-1-ylstannane CAS No. 5424-36-2

Tetranaphthalen-1-ylstannane

Cat. No.: B14723124
CAS No.: 5424-36-2
M. Wt: 627.4 g/mol
InChI Key: RLYMBBPMAOFSFH-UHFFFAOYSA-N
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Description

Tetranaphthalen-1-ylstannane is an organotin compound characterized by the presence of four naphthalene groups attached to a central tin atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetranaphthalen-1-ylstannane typically involves the reaction of naphthalen-1-ylmagnesium bromide with tin tetrachloride. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

4C10H7MgBr+SnCl4Sn(C10H7)4+4MgBrCl4 \text{C}_{10}\text{H}_{7}\text{MgBr} + \text{SnCl}_4 \rightarrow \text{Sn}(\text{C}_{10}\text{H}_{7})_4 + 4 \text{MgBrCl} 4C10​H7​MgBr+SnCl4​→Sn(C10​H7​)4​+4MgBrCl

The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction. After completion, the product is purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction conditions and purification steps is essential to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tetranaphthalen-1-ylstannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form stannic oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.

    Substitution: The naphthalene groups can be substituted with other aromatic or aliphatic groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or nickel complexes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannic oxide derivatives, while substitution reactions can produce a variety of organotin compounds with different functional groups.

Scientific Research Applications

Tetranaphthalen-1-ylstannane has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other organotin compounds and as a catalyst in organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of tetranaphthalen-1-ylstannane involves its interaction with molecular targets through coordination and covalent bonding. The tin atom can form bonds with various ligands, influencing the compound’s reactivity and biological activity. The pathways involved may include the modulation of enzyme activities and interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Triphenyltin chloride: Another organotin compound with three phenyl groups attached to tin.

    Tetra-n-butylstannane: Contains four butyl groups attached to tin.

    Dibutyltin dichloride: Features two butyl groups and two chlorine atoms attached to tin.

Uniqueness

Tetranaphthalen-1-ylstannane is unique due to the presence of four bulky naphthalene groups, which impart distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where other organotin compounds may not be suitable.

Properties

CAS No.

5424-36-2

Molecular Formula

C40H28Sn

Molecular Weight

627.4 g/mol

IUPAC Name

tetranaphthalen-1-ylstannane

InChI

InChI=1S/4C10H7.Sn/c4*1-2-6-10-8-4-3-7-9(10)5-1;/h4*1-7H;

InChI Key

RLYMBBPMAOFSFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2[Sn](C3=CC=CC4=CC=CC=C43)(C5=CC=CC6=CC=CC=C65)C7=CC=CC8=CC=CC=C87

Origin of Product

United States

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